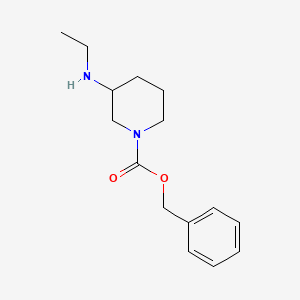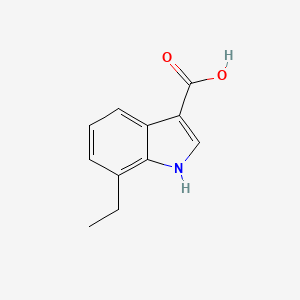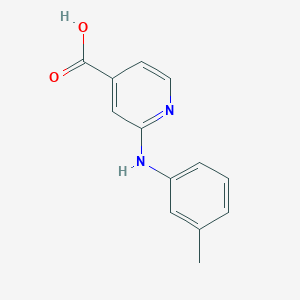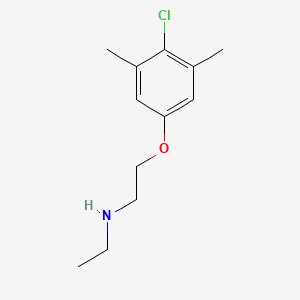
Benzyl 3-(ethylamino)piperidine-1-carboxylate
Descripción general
Descripción
Benzyl 3-(ethylamino)piperidine-1-carboxylate, also known as benzylpiperidine carboxylate or BEPC, is a chemical compound that falls under the class of piperidine derivatives. It has a molecular formula of C15H22N2O2 and a molecular weight of 262.34738 .
Molecular Structure Analysis
The InChI key for Benzyl 3-(ethylamino)piperidine-1-carboxylate is AUHWJUIFKOMNQG-UHFFFAOYSA-N . The compound contains an ethylamino group attached to a piperidine ring, which is further connected to a carboxylate group via a benzyl linkage .Physical And Chemical Properties Analysis
Benzyl 3-(ethylamino)piperidine-1-carboxylate is a solid compound . Other specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Aplicaciones Científicas De Investigación
-
Scientific Field: Psychotic Disorders Treatment
- Application Summary : A compound similar to Benzyl 3-(ethylamino)piperidine-1-carboxylate, named AP163, has been discovered and evaluated for its efficacy in treating psychotic disorders . This compound is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1).
- Methods of Application : The compound was synthesized and its agonistic activity for TAAR1 was evaluated. The four most active compounds were nominated for evaluation in vivo .
- Results : Only one compound (AP163) displayed a statistically significant and dose-dependent reduction in hyperlocomotion in dopamine transporter knockout (DAT-KO) rats. This suggests that AP163 could be a potential novel treatment option for disorders associated with increased dopaminergic function, such as schizophrenia .
-
Scientific Field: Anti-inflammatory Drug Development
- Application Summary : Compounds structurally similar to Benzyl 3-(ethylamino)piperidine-1-carboxylate have been synthesized and analyzed for their anti-inflammatory properties .
- Methods of Application : The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
- Results : The compounds were evaluated for anti-inflammatory activity. Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
-
Scientific Field: Anticancer Research
- Application Summary : Piperidine, a heterocyclic moiety that has the molecular formula (CH2)5NH, has been observed to have therapeutic potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
- Methods of Application : Piperidine acts as a potential clinical agent against cancers when treated alone or in combination with some novel drugs .
- Results : Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/A κt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc., are regulated by this phytochemical .
-
Scientific Field: Neurological Research
- Application Summary : 4-Benzylpiperidine is a drug and research chemical used in scientific studies. It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin .
- Methods of Application : It is most efficacious as a releaser of norepinephrine, with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) .
- Results : It has a fast onset of action and a short duration. It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A .
-
Scientific Field: Antimalarial Research
- Application Summary : Piperidine derivatives have been utilized in different ways as antimalarial agents .
- Methods of Application : These compounds are typically synthesized and then tested in vitro for their antimalarial activity. They may also be tested in vivo in animal models .
- Results : Many piperidine derivatives have shown promising results in preliminary in vitro and in vivo tests .
Propiedades
IUPAC Name |
benzyl 3-(ethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-16-14-9-6-10-17(11-14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHWJUIFKOMNQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662599 | |
| Record name | Benzyl 3-(ethylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(ethylamino)piperidine-1-carboxylate | |
CAS RN |
1131594-94-9 | |
| Record name | Benzyl 3-(ethylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Ethyl-2-[(4-methylphenyl)thio]ethanamine](/img/structure/B1437805.png)

![3-[(2-Methoxyethyl)amino]propanamide](/img/structure/B1437809.png)

![N-[4-(Hexyloxy)benzyl]-1-butanamine](/img/structure/B1437811.png)
![[(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437813.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine](/img/structure/B1437814.png)
![2-(1H-Imidazo[4,5-B]pyridin-2-YL)ethanamine](/img/structure/B1437816.png)





![1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B1437824.png)